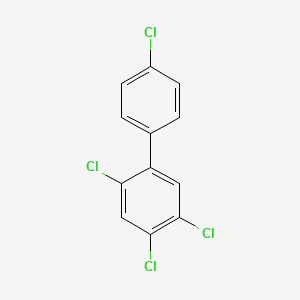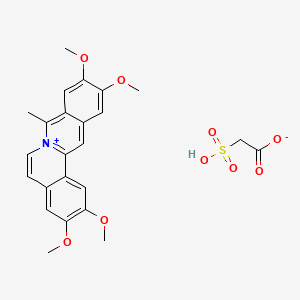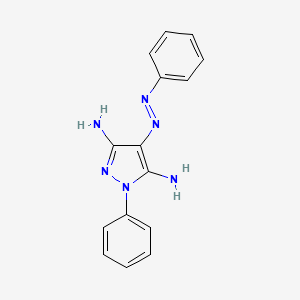
5-亚氨基-1-苯基-4-(苯肼基亚胺)-3-吡唑胺
描述
5-imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine is a member of phenylhydrazines.
科学研究应用
化学合成和衍生物
5-亚氨基-1-苯基-4-(苯肼基亚胺)-3-吡唑胺及其衍生物在化学合成领域得到了广泛的研究。Awad (1993) 的一项研究详细介绍了新型杂环取代的 4,4'-双吡唑基二硫代氨基甲酸酯衍生物的合成。这些化合物针对各种细菌和真菌进行了筛选,表明它们在抗菌应用中的潜力。
抗菌和抗真菌活性
研究还集中在该化合物的衍生物的抗菌和抗真菌特性上。例如,Ammar 等人 (2016) 合成了一系列新的 5-亚氨基-4-硫代-2-咪唑烷酮衍生物,并评估了它们的抗菌和抗真菌活性。大多数测试化合物显示出显着的活性,突出了这些衍生物在开发新的抗菌剂方面的潜力。
杂环的合成
该化合物还被用作合成各种杂环的前体。Aly (2006) 使用 6-氨基吡唑并[3,4-b]吡啶-5-腈作为前体合成各种吡唑并[3,4-b][1,8]萘啶,它们在开发具有潜在药物特性的新化学实体中具有应用。
潜在的抗 HIV-1 NNRT 抑制剂
该化合物及其衍生物已被探索用于潜在的抗 HIV 应用。Kasralikar 等人 (2019) 合成了一系列吡唑并[3.4,d]噻唑杂合体作为潜在的抗 HIV-1 NNRT 抑制剂。这些研究表明该化合物在开发针对 HIV 的新型治疗剂中的效用。
液晶性质
5-亚氨基-1-苯基-4-(苯肼基亚胺)-3-吡唑胺的衍生物已被用于液晶的研究中。Thaker 等人 (2007) 合成并表征了具有介晶核中 1,3,5-三取代吡唑的新型液晶化合物,为材料科学和工程领域做出了贡献。
属性
CAS 编号 |
70649-20-6 |
|---|---|
产品名称 |
5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine |
分子式 |
C15H14N6 |
分子量 |
278.31 g/mol |
IUPAC 名称 |
1-phenyl-4-phenyldiazenylpyrazole-3,5-diamine |
InChI |
InChI=1S/C15H14N6/c16-14-13(19-18-11-7-3-1-4-8-11)15(17)21(20-14)12-9-5-2-6-10-12/h1-10H,17H2,(H2,16,20) |
InChI 键 |
JDBSGKGTKLQVEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(N(N=C2N)C3=CC=CC=C3)N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C(N(N=C2N)C3=CC=CC=C3)N |
其他 CAS 编号 |
70649-20-6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

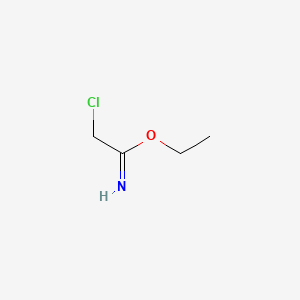
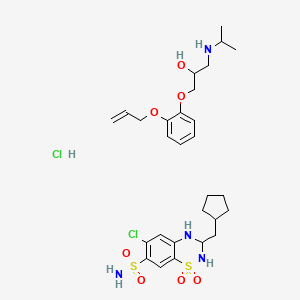
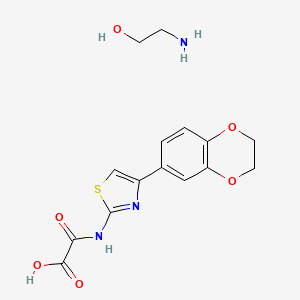
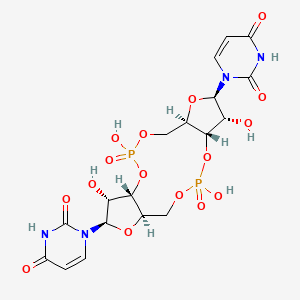
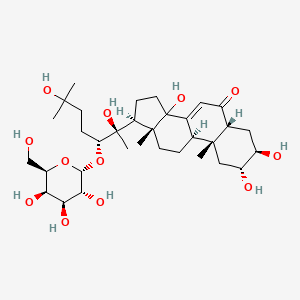
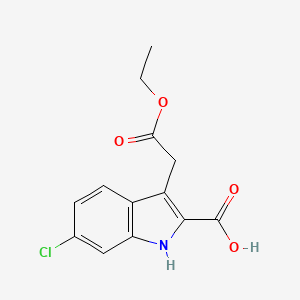
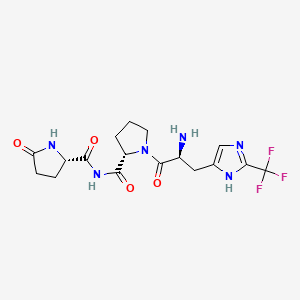
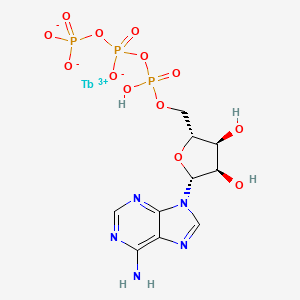
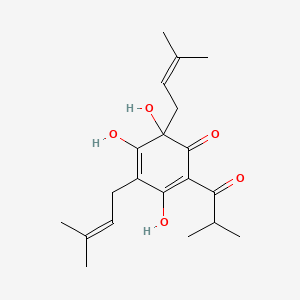
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1193994.png)
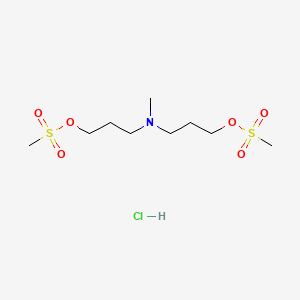
![(2S)-2-[[(2S,4R)-2-amino-5-carbamoyloxy-4-hydroxypentanoyl]amino]-2-[(3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1193996.png)
